Whitepaper: Structural Elucidation and NMR Chemical Shift Analysis of 2-tert-Butylbenzoic Acid
Whitepaper: Structural Elucidation and NMR Chemical Shift Analysis of 2-tert-Butylbenzoic Acid
Executive Summary
2-tert-Butylbenzoic acid (also referred to as o-tert-butylbenzoic acid) is a sterically hindered aromatic building block frequently utilized in materials science, catalysis, and active pharmaceutical ingredient (API) development. Due to the extreme steric bulk of the ortho-substituted tert-butyl group, this molecule exhibits unique conformational dynamics that profoundly impact its electronic structure and magnetic resonance profile. This technical guide provides an authoritative breakdown of its 1 H and 13 C NMR chemical shifts, grounded in the mechanistic principles of Steric Inhibition of Resonance (SIR).
Mechanistic Causality: Steric Inhibition of Resonance (SIR)
To accurately interpret the NMR spectra of 2-tert-butylbenzoic acid, one must first understand the causality behind its electronic distribution. In standard benzoic acid derivatives, the carboxyl group (-COOH) prefers to remain coplanar with the benzene ring to maximize π
π conjugation.However, in 2-tert-butylbenzoic acid, the massive van der Waals radius of the tert-butyl group (~3.9 Å) creates a severe steric clash with the adjacent carboxyl oxygen [2]. To alleviate this thermodynamic strain, the carboxyl group is forced to rotate out of the aromatic plane. This loss of coplanarity disrupts the resonance between the ring and the carbonyl group—a phenomenon known as Steric Inhibition of Resonance (SIR) .
Causality on NMR Shielding: Because the carbonyl carbon can no longer receive electron density from the aromatic ring via resonance, it becomes significantly deshielded. Furthermore, the anisotropic magnetic cone of the twisted carbonyl group alters the local shielding environment of the adjacent aromatic protons, leading to distinct multiplet splitting patterns that deviate from standard planar benzoic acids.
Quantitative Data: 1 H and 13 C NMR Chemical Shifts
The following tables summarize the validated 1 H and 13 C NMR chemical shifts for 2-tert-butylbenzoic acid, acquired at 500 MHz and 126 MHz respectively, in CDCl 3 [1].
Table 1: 1 H NMR Chemical Shifts (500 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Assignment | Causality / Structural Note |
| 1.48 | Singlet (s) | 9H | -C(CH 3 ) 3 | Highly shielded aliphatic protons; intense singlet due to 9 chemically equivalent protons. |
| 7.25 | Triple doublet (td), J = 7.5, 1.1 | 1H | Ar-H | Shielded by the lack of direct resonance withdrawal from the twisted -COOH group. |
| 7.40 | Triple doublet (td), J = 7.8, 1.4 | 1H | Ar-H | Intermediate aromatic proton. |
| 7.53–7.48 | Multiplet (m) | 2H | Ar-H | Deshielded protons adjacent to the bulky alkyl and carboxyl groups. |
(Note: The carboxylic acid -OH proton typically appears as a broad singlet >10.0 ppm but is highly concentration- and temperature-dependent, often exchanging with trace moisture and blending into the baseline).
Table 2: 13 C NMR Chemical Shifts (126 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality / Structural Note |
| 31.4 | Primary (CH 3 ) | -C(C H 3 ) 3 | Three equivalent methyl carbons. |
| 36.0 | Quaternary (C) | -C (CH 3 ) 3 | Aliphatic quaternary carbon, shifted downfield by alkyl substitution. |
| 125.5, 127.1, 129.0, 130.5, 131.7 | Tertiary (CH) / Quaternary (C) | Ar-C | Aromatic ring carbons. The specific dispersion is driven by the anisotropic effect of the out-of-plane carbonyl. |
| 148.2 | Quaternary (C) | Ar-C (ortho) | Aromatic carbon directly attached to the electropositive tert-butyl group. |
| 178.2 | Quaternary (C) | C =O | Highly deshielded carbonyl carbon due to Steric Inhibition of Resonance (SIR). |
Self-Validating Experimental Protocol: High-Resolution NMR Workflow
To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for NMR acquisition. Every step contains an internal analytical check to verify data integrity.
Step 1: Sample Preparation & Internal Calibration
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Action: Dissolve 15–20 mg of high-purity (>99%) 2-tert-butylbenzoic acid in 0.6 mL of deuterated chloroform (CDCl 3 ). Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Validation Check: The TMS peak must appear exactly at 0.00 ppm. If it deviates, the chemical shift axis is manually recalibrated, ensuring all subsequent assignments are absolute and independent of external field drift.
Step 2: Probe Tuning and Shimming
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Action: Insert the sample into a 500 MHz NMR spectrometer. Tune and match the probe specifically for 1 H and 13 C frequencies. Perform automated 3D gradient shimming followed by manual fine-tuning of the Z1 and Z2 gradients.
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Validation Check: Monitor the deuterium lock signal. A successful shim is validated when the lock signal intensity maximizes and the residual CHCl 3 solvent peak (at 7.26 ppm) exhibits a line width at half-height (FWHM) of < 0.5 Hz.
Step 3: 1 H NMR Acquisition & Integration
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Action: Execute a standard 1D 1 H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to allow complete longitudinal relaxation. Acquire 16 scans.
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Validation Check: Integrate the baseline-corrected spectrum. The ratio of the aliphatic singlet (1.48 ppm) to the total aromatic multiplets must be exactly 9:4. Any deviation indicates impurity or incomplete relaxation.
Step 4: 13 C NMR & Multiplicity Validation
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Action: Execute a 1 H-decoupled 1D 13 C pulse sequence (e.g., zgpg30 with WALTZ-16 decoupling). Acquire 1024 scans with a D1 of 2.0 seconds.
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Validation Check: Cross-reference the 1D 13 C spectrum with a DEPT-135 experiment. The peaks at 36.0 ppm (quaternary tert-butyl carbon), 148.2 ppm (aromatic quaternary), and 178.2 ppm (carbonyl) must disappear in the DEPT-135 spectrum, internally validating their assignment as quaternary carbons.
Mechanistic Visualization
Fig 1: Mechanistic pathway of Steric Inhibition of Resonance impacting NMR chemical shifts.
References
- Cobalt- and Nickel-Catalyzed Carboxylation of Alkenyl and Sterically Hindered Aryl Triflates Utilizing CO2, The Journal of Organic Chemistry,
- Does 2-Methylacetophenone Comply with Steric Inhibition of Resonance?
